molecular formula C18H22O6 B14079472 1,3-Propanediol, 2-methyl-, dibenzoate CAS No. 87092-43-1

1,3-Propanediol, 2-methyl-, dibenzoate

Cat. No.: B14079472
CAS No.: 87092-43-1
M. Wt: 334.4 g/mol
InChI Key: BTCSPCQKDWSBEA-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-methyl-, dibenzoate is an organic compound with the molecular formula C17H16O4. It is also known by other names such as trimethyleneglycol dibenzoate and Benzoflex S-432 . This compound is characterized by its two benzoate groups attached to a 2-methyl-1,3-propanediol backbone. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-Propanediol, 2-methyl-, dibenzoate typically involves the esterification of 2-methyl-1,3-propanediol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1,3-Propanediol, 2-methyl-, dibenzoate undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Propanediol, 2-methyl-, dibenzoate has a wide range of scientific research applications:

    Chemistry: It is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: The compound is studied for its potential use in biodegradable materials.

    Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility.

    Industry: It is utilized in the production of coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-methyl-, dibenzoate involves its interaction with various molecular targets. In polymer chemistry, it acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, its biocompatibility allows it to interact with cellular components without causing significant toxicity .

Comparison with Similar Compounds

1,3-Propanediol, 2-methyl-, dibenzoate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific esterification pattern and its resulting chemical behavior.

Properties

CAS No.

87092-43-1

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

benzoic acid;2-methylpropane-1,3-diol

InChI

InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-4(2-5)3-6/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3

InChI Key

BTCSPCQKDWSBEA-UHFFFAOYSA-N

Canonical SMILES

CC(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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